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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Methyl 2-phenylquinoline-4-carboxylate, a key heterocyclic compound with significant
potential in medicinal chemistry and materials science. This document details the expected
spectroscopic characteristics based on available data for closely related analogs and provides
standardized experimental protocols for obtaining and interpreting the data.

Introduction

Methyl 2-phenylquinoline-4-carboxylate belongs to the quinoline class of heterocyclic
compounds, which are known for a wide range of biological activities, including antimicrobial,
anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-
position and the methyl carboxylate at the 4-position significantly influences its electronic
properties and potential biological interactions. Accurate spectroscopic characterization is
paramount for its identification, purity assessment, and the elucidation of its structure-activity
relationships. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy.

Predicted and Comparative Spectroscopic Data
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While a complete set of experimental data for Methyl 2-phenylquinoline-4-carboxylate is not

readily available in the public domain, the following tables summarize the expected and

comparative data based on the analysis of its parent carboxylic acid and other similar quinoline

derivatives.[1][2]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 2-phenylquinoline-4-carboxylate

Predicted Chemical

Coupling Constant

Proton _ Multiplicity
Shift (8, ppm) (J, H2)

O-CHs 39-41

H-3 8.3-8.5

H-5 8.1-8.3 ~8.5
H-8 8.0-8.2 ~8.5
H-6, H-7 76-79

Phenyl-H 7.4-7.6

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and the

typical effect of methyl esterification.[1]

Table 2: Predicted 3C NMR Spectroscopic Data for Methyl 2-phenylquinoline-4-carboxylate
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Carbon Predicted Chemical Shift (3, ppm)
C=0 165 - 167

O-CHs 52 - 54

C-2 156 - 158

C-14 148 - 150

C-8a 147 - 149

C-4a 120 - 122

C-3 118 - 120

Aromatic C-H 125 -132

Aromatic C (ipso) 135 - 140

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and other

guinoline derivatives.[1]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Predicted Mass Spectrometry Data for Methyl 2-phenylquinoline-4-carboxylate

Technique lonization Mode Predicted m/z Interpretation

Protonated molecular
HRMS ESI+ [M+H]* = 264.0970 _

ion
MS El + =263 Molecular ion

Loss of methoxy
MS/MS ESI+ [M+H - OCHs]* = 232 _

radical

[M+H - COOCHs]* = Loss of carbomethoxy

MS/MS ESI+

204

group
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The molecular formula for Methyl 2-phenylquinoline-4-carboxylate is C17H13NOz2 giving a
molecular weight of 263.29 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for Methyl 2-phenylquinoline-4-
carboxylate

Wave Number (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (methyl)
~1720-1730 Strong C=0 stretch (ester)
) Aromatic C=C skeletal

~1600, ~1500, ~1450 Medium-Strong o

vibrations

Asymmetric C-O-C stretch
~1250 Strong

(ester)

Symmetric C-O-C stretch
~1100 Strong

(ester)

Aromatic C-H out-of-plane
750-850 Strong

bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for Methyl 2-phenylquinoline-4-carboxylate
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Solvent Predicted Amax (nm) Transition
Ethanol/Methanol ~250-260 m - T
~320-340 n-m

The extended conjugation of the quinoline and phenyl rings is expected to result in absorptions
in these regions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample 2. Spectrometer 3. Analysis

1 13 i i
H and 2C Spectra R Dz Fourier Transform & Phasing

Dissolve in CDCl3/DMSO-ds Shimmin; g & Tuning
Instrument Setup ata Acquisition

Click to download full resolution via product page

NMR Experimental Workflow

o Sample Preparation: Dissolve 5-10 mg of Methyl 2-phenylquinoline-4-carboxylate in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in a5 mm
NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrument: A 400 MHz or higher field NMR spectrometer.
e H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: ~3 seconds.
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o Relaxation Delay: 2 seconds.

o Number of Scans: 16-64 scans, depending on sample concentration.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

[¢]

Spectral Width: 0 to 200 ppm.

[¢]

Acquisition Time: ~1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the
TMS signal.

Mass Spectrometry (MS)

1. Inlet 2. Ion Source 3. Analyzer 4. Detector

Sample Introduction Direct Infusion or LC Tonization ESI or EI Mass Analysis TOF or Quadrupole Detection Mass Spectrum __

2. Measurement

3. Analysis

Background Scan | | Subtract Background

1. Preparation . IR Spectrum
Generate Spectrum | | Data Processing

Solid (ATR) or KBr pellet

Sample Preparation Sample Scan
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1. Preparation

Sample Preparation
Dilute solution in quartz cuvette
2. Spectroseapy 3. Result
e Gl Solvent blank Absorbance vs. Wavelength B Ak UV-Vis Spectrum

»| Sample Measurement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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